molecular formula C8H4F3IO2 B13027944 3-Iodo-2-(trifluoromethyl)benzoic acid

3-Iodo-2-(trifluoromethyl)benzoic acid

Cat. No.: B13027944
M. Wt: 316.02 g/mol
InChI Key: TWXXVJMRPDGPOM-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(trifluoromethyl)benzoic acid typically involves the iodination of 2-(trifluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as nitric acid or hydrogen peroxide for iodination.

    Acid Catalysts: For esterification reactions.

Major Products

    Coupling Products: Formed from reactions like the Suzuki-Miyaura coupling.

    Esters: Formed from esterification reactions.

Scientific Research Applications

3-Iodo-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-(trifluoromethyl)benzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the trifluoromethyl group. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The iodine atom can act as a leaving group, allowing for the formation of new bonds with other nucleophiles. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, potentially improving their pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-3-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

3-Iodo-2-(trifluoromethyl)benzoic acid is unique due to the presence of both iodine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H4F3IO2

Molecular Weight

316.02 g/mol

IUPAC Name

3-iodo-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,(H,13,14)

InChI Key

TWXXVJMRPDGPOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(F)(F)F)C(=O)O

Origin of Product

United States

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